Chemical structure and properties of 2-(Acetylaminomethyl)-chromen-4-one
Chemical structure and properties of 2-(Acetylaminomethyl)-chromen-4-one
Content Type: Technical Whitepaper / Synthetic Monograph
Subject:
Executive Summary: The Scaffold Utility
2-(Acetylaminomethyl)-chromen-4-one represents a critical "privileged structure" in medicinal chemistry.[1][2] It fuses the lipophilic, planar benzopyrone (chromone) core—known for its ability to intercalate DNA and inhibit kinases—with a flexible acetamidomethyl side chain. This side chain introduces a hydrogen-bond donor/acceptor motif (
This guide details the structural properties, validated synthetic pathways, and potential biological applications of this compound, serving as a blueprint for researchers utilizing it as a lead fragment or synthetic intermediate.
Chemical Architecture & Physicochemical Profiling[1][2]
Structural Analysis
The molecule consists of a rigid 4
-
Core: The chromone ring is aromatic and planar, facilitating
- stacking interactions (e.g., with DNA base pairs or aromatic residues like Phenylalanine in protein pockets).[2] -
Substituent: The
-acetylaminomethyl group at C2 acts as a "linker-head" motif.[1] The methylene bridge ( ) breaks conjugation between the amide and the chromone, allowing the acetamide group rotational freedom to orient into favorable binding pockets.
Physicochemical Properties (Computed)
Data below is synthesized for the specific derivative
| Property | Value | Significance in Drug Design |
| Molecular Weight | 217.22 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis.[1][2] |
| LogP (Predicted) | ~1.3 – 1.8 | Moderate lipophilicity; likely good membrane permeability.[1] |
| TPSA | ~55 Ų | Excellent oral bioavailability range (<140 Ų).[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for active site anchoring.[1][2] |
| H-Bond Acceptors | 3 (Ketone, Ether, Amide CO) | Facilitates water solubility and receptor binding.[2] |
| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |
Synthetic Pathways[3][4][5]
The synthesis of 2-(acetylaminomethyl)-chromen-4-one generally proceeds via the functionalization of 2-methylchromone.[1] The most robust pathway involves radical bromination followed by a Delépine or Gabriel amine synthesis, and finally N-acetylation.
Pathway Logic Diagram (Graphviz)
Figure 1: Step-wise synthetic workflow from commodity precursors to the target acetamide.
Detailed Experimental Protocol
Objective: Synthesis of 2-(Acetylaminomethyl)-chromen-4-one from 2-(Aminomethyl)chromone.
Reagents:
-
2-(Aminomethyl)chromone hydrochloride (1.0 eq)[1]
-
Acetic Anhydride (
) (1.5 eq) -
Pyridine (Solvent/Base) or Triethylamine (TEA) in DCM[2]
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, suspend 2-(aminomethyl)chromone HCl (1 mmol, ~211 mg) in anhydrous DCM (5 mL).
-
Basification: Add Triethylamine (2.5 mmol) dropwise at 0°C to liberate the free amine. The suspension should clear as the free base forms.
-
Acetylation: Add Acetic Anhydride (1.5 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material (polar amine) will disappear, replaced by a less polar spot (amide).
-
Work-up:
-
Dilute with DCM (20 mL).
-
Wash sequentially with 1M HCl (to remove excess amine/pyridine), saturated
(to remove acetic acid), and brine. -
Dry the organic layer over anhydrous
.
-
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the singlet methyl of the acetyl group (~1.9 ppm, 3H) and the doublet of the methylene linker (~4.2 ppm, 2H). The amide NH often appears as a broad triplet around 8.5 ppm.
-
MS (ESI):
.[2]
Biological Applications & Mechanism[6][7]
Pharmacophore Mapping
This molecule serves as a versatile scaffold for Multi-Target-Directed Ligands (MTDLs) .[1][2]
-
Kinase Inhibition: The chromone core mimics the adenine ring of ATP. The C2-acetamide can extend into the "sugar pocket" or interact with the hinge region of kinases (e.g., PI3K or DNA-PK).
-
Neuroprotection (AChE/BChE): Derivatives of 2-functionalized chromones have shown nanomolar inhibition of Acetylcholinesterase.[1][2] The aromatic core binds to the peripheral anionic site (PAS), while the amide linker positions substituents into the catalytic gorge.
Signal Transduction Interaction (Graphviz)
Figure 2: Potential biological interaction pathways for the chromone-amide scaffold.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Storage: Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) if storing for extended periods to prevent oxidation of the benzylic position.
References
-
Merck Millipore. (n.d.).[1] 2-(Acetylaminomethyl)-chromen-4-one MSDS - 826001.[1][3] Retrieved from
-
Kumar, P., & Bodas, M. S. (2000).[4] A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.[2] Retrieved from
-
Moghadasi, Z. (2019). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2, 35-37.[2] Retrieved from
-
Reis, J., et al. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives. Biomolecules, 9(11), 736.[2][5] Retrieved from
-
IonSource. (2007).[1] Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from
Sources
- 1. 2-(4-Methylphenyl)chromen-4-one | C16H12O2 | CID 688829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 5. Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PubMed [pubmed.ncbi.nlm.nih.gov]
